![molecular formula C29H21N5O4S2 B2906976 N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 392325-16-5](/img/structure/B2906976.png)
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have potential therapeutic applications in cancer and other diseases. In
Scientific Research Applications
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide\text{N}_2,\text{N}_6\text{-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide}N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide
, also known asN2,N6-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide\text{N}_2,\text{N}_6\text{-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide}N2,N6-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide
, focusing on unique applications across various fields:Coordination Chemistry
In coordination chemistry, this compound serves as a versatile scaffold. It can stabilize reactive species and model metalloenzyme active sites. Its structural framework allows for the complexation with various metals, which is crucial for studying metal-mediated catalysis and designing metalloenzymes .
Catalytic Organic Transformations
The compound’s framework is beneficial in catalytic organic transformations. It can act as a ligand to metal catalysts, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation-reduction processes. This has implications for synthesizing complex organic molecules efficiently .
Sensing and Recognition
This compound has potential applications in sensing and recognition due to its ability to bind selectively to certain substrates. It could be used to develop sensors for detecting ions or molecules, which is valuable in environmental monitoring and diagnostics .
Antimicrobial Agents
Derivatives of this compound have shown promise as antimicrobial agents. They can be synthesized into various forms, such as chiral macrocyclic or linear pyridine carboxamides, which have been tested for their effectiveness against multidrug-resistant bacteria .
Anti-Fibrosis Activity
Research indicates that pyridine carboxamide derivatives exhibit anti-fibrotic activities. They can inhibit the expression of collagen and other fibrotic markers in cell culture, suggesting potential therapeutic applications for treating fibrotic diseases .
Synthetic Modelling of Metalloenzyme Active Sites
The compound’s ability to mimic the active sites of metalloenzymes makes it a valuable tool in synthetic chemistry. Researchers can use it to understand enzyme mechanisms and design enzyme inhibitors or activators .
Drug Discovery
Due to its structural complexity and versatility, this compound can be used in drug discovery. It can serve as a building block for creating libraries of novel molecules with potential biological activities, which can be screened for various pharmacological properties.
Environmental Applications
The compound’s selective binding properties make it suitable for environmental applications, such as the removal of heavy metals from wastewater or the detection of toxic substances in the environment .
Mechanism of Action
Target of Action
Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites .
Mode of Action
It’s known that pyridine-2,6-dicarboxamide derivatives can act as chelating ligands for metal cations (cu, co, fe, ni, pd), small anions (halides, phosphates, and acetates), as well as small non-charged molecules (for example, urea) .
Biochemical Pathways
Pyridine-2,6-dicarboxamide-based scaffolds have been noted for their roles in catalytic organic transformations .
Result of Action
Pyridine-2,6-dicarboxamide derivatives have been noted for their roles in sensing and recognition applications .
Action Environment
It’s known that the exploitation of multiple binding sites of the pyridine-2,6-dicarboxamide scaffold makes it possible for the design of various functional materials .
properties
IUPAC Name |
2-N,6-N-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O4S2/c1-16(35)24-22(18-10-5-3-6-11-18)31-28(39-24)33-26(37)20-14-9-15-21(30-20)27(38)34-29-32-23(25(40-29)17(2)36)19-12-7-4-8-13-19/h3-15H,1-2H3,(H,31,33,37)(H,32,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYOZBSBCNULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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